N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-10-9-15(13-19(18)23-11-4-12-27(23,25)26)22-20(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-10,13H,4,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVMMOSMOXYQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to present an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 382.85 g/mol. The presence of the chloro-substituted phenyl ring and the dioxidoisothiazolidin moiety are crucial for its biological activity. These functional groups contribute to its reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isothiazolidine Ring : This is achieved by reacting suitable precursors with sulfur dioxide and an oxidizing agent.
- Chlorination : The phenyl ring is chlorinated using a chlorinating agent.
- Acylation : The final product is obtained through acylation reactions involving naphthamide derivatives.
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects.
Pharmacological Properties
Research indicates that compounds similar to this compound have shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through apoptosis induction.
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating potential applications in treating infections.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
Case Studies
- Anticancer Activity : In a study published by ResearchGate, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results showed significant inhibition zones, confirming its potential as an antimicrobial agent .
Data Table of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Oxalamide Derivatives ()
Compounds such as N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxybenzyl)oxalamide () share the 4-chloro-3-isothiazolidine-dioxide-substituted phenyl group but differ in their amide structure. The oxalamide linker (–N–C(=O)–C(=O)–N–) introduces two carbonyl groups, enhancing polarity compared to the naphthamide’s single carbonyl. This difference likely reduces lipophilicity (logP) and alters solubility profiles.
Triazole-Containing Acetamides ()
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide () shares a naphthalene-derived substituent but replaces the isothiazolidine dioxide with a triazole ring.
Phthalimide Derivatives ()
3-Chloro-N-phenyl-phthalimide () features a phthalimide core instead of a naphthamide. The rigid, planar phthalimide structure is often utilized in polymer synthesis, whereas the naphthamide’s flexibility and aromatic bulk may favor biomolecular interactions.
Physicochemical Properties
Table 1 summarizes key physicochemical differences:
*logP values estimated using fragment-based methods.
- Lipophilicity : The target compound’s naphthamide group increases logP compared to oxalamide derivatives, suggesting better membrane permeability.
- Solubility: The sulfone group in the isothiazolidine dioxide enhances aqueous solubility relative to non-sulfonated analogs (e.g., phthalimide in ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling chlorinated phenyl precursors with naphthamide derivatives. For example, a related compound in uses a carbamate-forming reaction with trifluoromethylimidazole intermediates. Key steps include:
- Step 1 : Activation of the chlorophenyl group via nucleophilic substitution.
- Step 2 : Formation of the amide bond using coupling agents like EDCI or HOBt.
- Characterization : Confirmation of intermediates and final products via and NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s potential as a mitochondrial electron transport inhibitor?
- Background : classifies structurally similar compounds (e.g., M.25 inhibitors like cyenopyrafen) as mitochondrial complex II disruptors.
- Methodology :
- In vitro assays : Measure oxygen consumption rates (OCR) in isolated mitochondria using a Clark-type electrode or Seahorse XF Analyzer.
- Target validation : Compare inhibition profiles against known complex II inhibitors (e.g., malonate) and use siRNA knockdown to confirm specificity .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Case Example : If the compound shows potent activity in cell-based assays but weak inhibition in isolated enzyme assays:
- Hypothesis : Differences in membrane permeability or off-target effects.
- Resolution :
Perform cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).
Use CRISPR-Cas9 to knock out suspected off-target pathways and reassess activity .
Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes from rats/humans) to identify metabolic hotspots. Modify vulnerable groups (e.g., replace labile esters with amides) .
Data Analysis and Mechanistic Studies
Q. How can computational modeling predict the compound’s binding affinity to proposed targets like ryanodine receptors?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model interactions with the receptor’s transmembrane domain (e.g., M.28 targets in ).
- MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability under physiological conditions .
Q. What analytical techniques resolve structural ambiguities in derivatives with isothiazolidine dioxide moieties?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine-substituted analogs).
- Vibrational spectroscopy : Compare experimental IR spectra with DFT-calculated vibrational modes .
Contradictions and Limitations
Q. Why might this compound exhibit divergent activity in prokaryotic vs. eukaryotic systems?
- Potential Causes : Differences in efflux pumps (e.g., ABC transporters in eukaryotes) or membrane composition.
- Resolution :
- Test activity in transporter-deficient strains (e.g., S. cerevisiae AD1-8).
- Quantify ATPase activity to assess efflux pump involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
